

# Assessing the Specificity of ML401 in Cellular Models: A Comparative Guide

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## Compound of Interest

Compound Name: ML401

Cat. No.: B15608195

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable experimental data and advancing therapeutic programs. This guide provides a comparative analysis of **ML401**, a potent antagonist of the G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). We will objectively compare its performance with other known GPR183 antagonists and provide supporting experimental data and detailed protocols.

**ML401** has emerged as a valuable tool for studying the physiological roles of GPR183, a receptor implicated in immune cell migration and various inflammatory diseases. Its high potency, with a reported IC<sub>50</sub> of approximately 1.03 nM, makes it a powerful antagonist for in vitro and in vivo studies.<sup>[1]</sup> However, a thorough assessment of its specificity is crucial to ensure that observed biological effects are directly attributable to the inhibition of GPR183.

## Comparative Analysis of GPR183 Antagonists

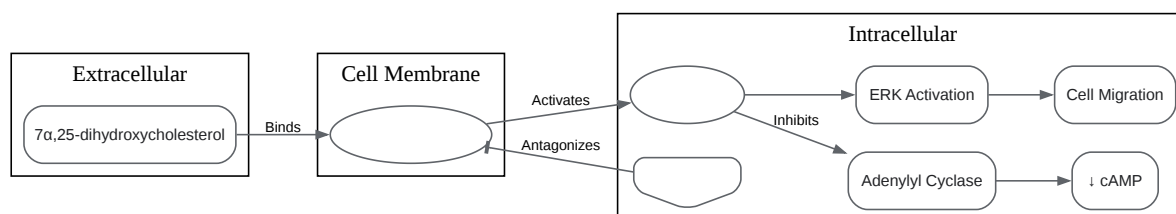
To provide a clear comparison of **ML401** with other available GPR183 antagonists, the following table summarizes their reported potencies.

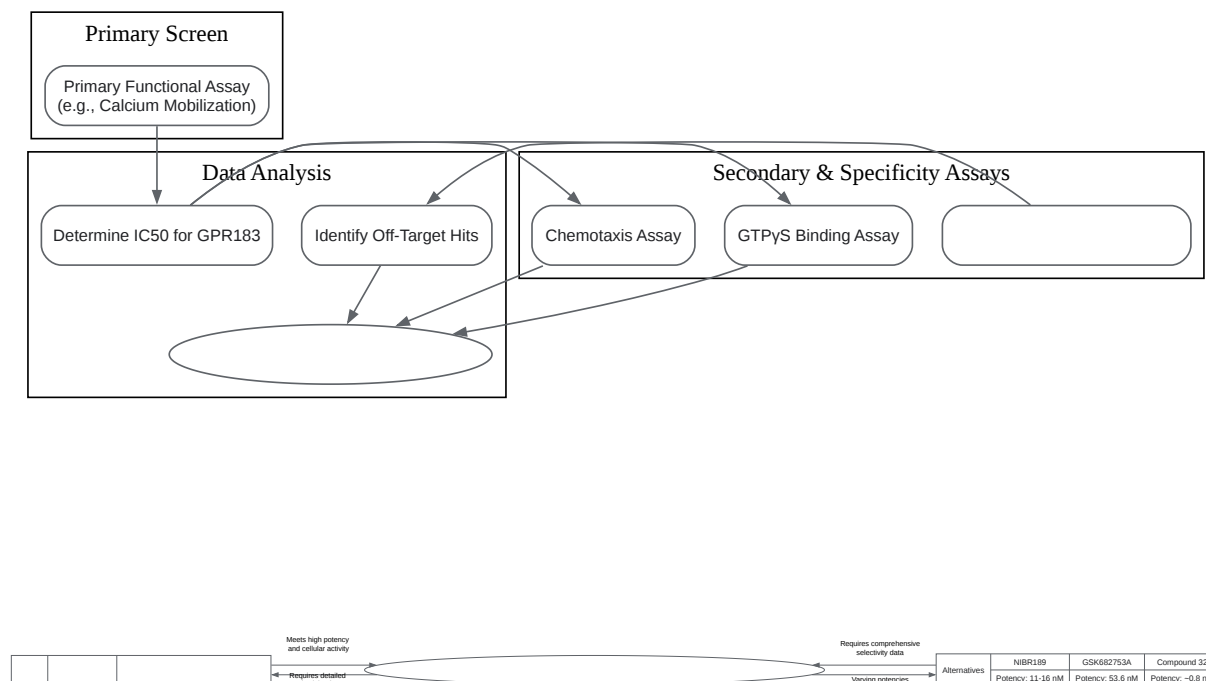
Compound	Target	IC50 (nM)	Notes
ML401	GPR183/EBI2	1.03[1]	Potent chemical probe.
NIBR189	GPR183/EBI2	11-16	A well-characterized GPR183 antagonist.
GSK682753A	GPR183/EBI2	53.6	Identified as an inverse agonist.
Compound 32 / [I]	GPR183/EBI2	0.82	A recently developed, highly potent antagonist.[2][3]

While **ML401** demonstrates high potency, a comprehensive understanding of its selectivity requires screening against a panel of other receptors. A probe report from the National Institutes of Health (NIH) indicates that **ML401** was profiled against a Eurofins safety panel, which typically includes a broad range of GPCRs, ion channels, and kinases, and was found to have a "clean profile". However, the detailed quantitative data from this panel is not publicly available. For a truly objective comparison, similar broad selectivity panel data for NIBR189, GSK682753A, and Compound 32/[I] would be necessary.

## Visualizing the GPR183 Signaling Pathway and Experimental Workflows

To better understand the context in which **ML401** and its alternatives function, as well as the methods used to assess their specificity, the following diagrams illustrate key concepts.



[Click to download full resolution via product page](#)Caption: GPR183 signaling pathway and the antagonistic action of **ML401**.[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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## References

- 1. Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD) - PubMed

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- 3. New GPR183 antagonist demonstrates improved safety and promising efficacy in murine colitis model | BioWorld [bioworld.com]
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